molecular formula C22H18FN3O2 B7786894 (2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile

(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B7786894
M. Wt: 375.4 g/mol
InChI Key: VHUFKYMDDDFYIS-LFIBNONCSA-N
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Description

(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H18FN3O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-19-12-15(5-6-21(19)26-7-9-28-10-8-26)22(27)16(13-24)11-17-14-25-20-4-2-1-3-18(17)20/h1-6,11-12,14,25H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUFKYMDDDFYIS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CNC4=CC=CC=C43)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile, with the molecular formula C22H18FN3O2, has garnered attention in recent years for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorine Atom : Enhances lipophilicity and biological activity.
  • Morpholine Ring : Influences pharmacokinetics and receptor interactions.
  • Indole Moiety : Known for various biological activities including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:

Target Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, including:

  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Antimicrobial Activity : Exhibits inhibitory effects against bacterial and fungal pathogens.

Biological Activities

The compound has shown a range of biological activities, which are summarized in the following table:

Activity Type Description Reference
Anticancer Induces apoptosis in various cancer cell lines, demonstrating potential as an anticancer agent.
Antimicrobial Exhibits antibacterial and antifungal properties against resistant strains.
Antiviral Shows efficacy against viral infections, particularly Hepatitis C Virus (HCV).
Anti-inflammatory Reduces inflammation markers in vitro, suggesting potential for inflammatory disease treatment.

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Activity Study
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations with a selectivity index favoring cancer cells over normal cells.
    • Reference: PMC9655573.
  • Antiviral Efficacy
    • In vitro assays demonstrated that the compound inhibited HCV replication with an EC50 value significantly lower than that of standard antiviral treatments.
    • Reference: PMC8126882.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics due to its lipophilic nature imparted by the fluorine atom and morpholine ring. The compound is likely metabolized through hepatic pathways, with potential for drug-drug interactions requiring further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.